Enhanced Hydrophilicity and Substrate Wetting via Reduced LogP
The target compound exhibits a significantly lower calculated partition coefficient (LogP = 0.81) compared to its closest non-hydroxyl analog, 2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate (LogP = 1.86) [1]. This 1.05 LogP unit decrease translates to a ~11-fold higher theoretical aqueous solubility, predicting superior wetting of hydrophilic surfaces like glass, metal oxides, and natural fibers.
| Evidence Dimension | Lipophilicity / Hydrophilicity |
|---|---|
| Target Compound Data | LogP = 0.81 |
| Comparator Or Baseline | 2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate (CAS 93965-18-5); LogP = 1.86 |
| Quantified Difference | Δ LogP = -1.05 (~11x lower K_ow) |
| Conditions | Calculated octanol-water partition coefficient (Newcrom R1 HPLC method context) [1]. |
Why This Matters
Lower LogP directly correlates to improved adhesion to high-surface-energy substrates, a key selection criterion for formulators targeting polar surfaces.
- [1] SIELC Technologies. (2018). Comparative LogP Data for Aziridine-1-propionate Derivatives. SIELC Compound Library. View Source
